5-Cyclopropyl-1,2,4-thiadiazol-3-amine
Description
Properties
IUPAC Name |
5-cyclopropyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIQQISXSFOOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342142-02-2 | |
| Record name | 5-cyclopropyl-1,2,4-thiadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
5-Cyclopropyl-1,3,4-thiadiazol-2-amine can be synthesized using cyclopropanecarboxylic acid and thiosemicarbazide with POCl3. The mixture of cyclopropanecarboxylic acid (0.05 mol), thiosemicarbazide (0.05 mol) and POCl3 (13 ml) is heated at 75 °C for 0.75 h. After cooling to room temperature, water is added, and the reaction mixture is refluxed for 4 h. After cooling, the mixture is neutralized to pH 7 by the dropwise addition of 50% NaOH solution under stirring. The resulting precipitate is filtered and crystallized from ethanol.
General Procedure for SNAr of Tosylated Imidazo[1,2-d]thiadiazole Derivative
3-(4-Methylbenzenesulfonyl)imidazo[1,2-d]thiadiazole (1.0 eq.) is dissolved in DMF (10 mL for 1.0 g) under an argon atmosphere, then triethylamine (2.0 eq.) and corresponding amine (4.0 eq.) are added. The reaction is stirred at room temperature for 4 h, then quenched by water addition. The mixture is extracted 3 times with ethyl acetate (3 × 15 mL), and the combined organic phases are dried over MgSO4 and filtered. After concentration under reduced pressure, the residue is purified by flash chromatography on silica gel.
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF
A transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles has been reported. The protocol involves base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF solvent and subsequent in situ intramolecular dehydrogenative N–S bond formation of thioacylamidine intermediates under an inert atmosphere.
Cyclization of Amidines with Isothiocyanates
Compounds containing the 1,2,4-thiadiazole core are synthesized via a convergent synthesis. These compounds are formed by cyclization of (V), which is formed by the addition of an amidine (II) with an isothiocyanate (III). Isothiocyanate (III) can be obtained by reaction of commercially available amines with thiophosgene. Amidine (II) is formed by a Pinner reaction of an appropriately substituted nitrile (VI).
NAr of Tosylated Imidazo[1,2-d]thiadiazole Derivative
To functionalize at C-3, a SNAr reaction can be performed using the Leung–Toum conditions. For example, derivative 5 was synthesized with n-propylamine as nucleophile and Et3N as base, in toluene at r.t. after 4 hours in a 91% yield. The use of cycloalkylamines such as cyclopropyl- or cyclohexyl-amine can decrease the yield to 65%.
Table of Reactions with Tosylated Imidazo[1,2-d]thiadiazole
| Entry | Amine | Conditions | Yield (%) |
|---|---|---|---|
| 1 | n-propylamine | Et3N, Toluene, r.t., 4h | 91 |
| 2 | N-methylpropylamine | Et3N, Toluene, r.t., 4h | Maintained |
| 3 | Cyclopropylamine | Et3N, Toluene, r.t., 4h | 65 |
| 4 | Cyclohexylamine | Et3N, Toluene, r.t., 4h | 65 |
| 5 | Piperidine | Et3N, Toluene, r.t., 4h | Significantly diminished |
| 6 | N-methylpiperazine | Et3N, Toluene, r.t., 4h | Significantly diminished |
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced heterocyclic compounds
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : This compound has demonstrated significant antibacterial and antifungal properties. Research indicates its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 31.25 μg/mL | 16–18 |
| Escherichia coli | 62.5 μg/mL | 15–17 |
| Pseudomonas aeruginosa | 32.6 μg/mL | 14–16 |
The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes, contributing to its antimicrobial effects .
Anticancer Properties : In vitro studies have shown that derivatives of this compound exhibit promising anticancer activity against various cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HL-60 (Human Leukemia) | 4.23 | Selective cytotoxicity |
| HCT-116 (Colon Cancer) | 2.43 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 0.28 | High cytotoxicity |
The anticancer mechanism appears to involve inducing apoptosis in cancer cells through pathways critical for tumor growth .
Biological Studies
Biological Target Interaction : The compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties .
Case Studies :
- Antimicrobial Efficacy Study (2024) : This study evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. Results indicated superior activity against resistant bacterial strains compared to conventional treatments.
- Cytotoxicity Against Cancer Cells (2023) : A study focusing on the anticancer properties revealed significant cytotoxicity against multiple cancer cell lines, with varying IC50 values indicating the compound's potential as an effective anticancer agent .
Industrial Applications
In addition to its medicinal uses, 5-Cyclopropyl-1,2,4-thiadiazol-3-amine is employed in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis processes . Its unique cyclopropyl group imparts distinct steric and electronic properties, making it valuable for designing compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,2,4-thiadiazol-3-amine involves its interaction with various molecular targets. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It has been shown to inhibit specific enzymes and proteins involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Cyclopropyl vs. Cyclohexyl : Cyclohexyl substitution increases molecular weight by ~30% and introduces steric bulk, which may hinder binding in biological targets compared to cyclopropyl .
- Aryl/heteroaryl substituents : Pyridin-yl groups (e.g., in Compounds 23 and 25) enhance π-π stacking interactions but reduce synthetic yields (19–71%) due to increased steric and electronic complexity .
Computational and Structural Insights
- DFT Studies : For the antifungal thiadiazole-triazole hybrid (), frontier orbital analysis (HOMO-LUMO gap = 4.2 eV) revealed electron-deficient regions at the thiadiazole core, facilitating interactions with fungal cytochrome P450 enzymes .
- Crystallography : X-ray diffraction of Compound 25 () confirmed planar geometry at the thiadiazole ring, with dihedral angles <5° between pyridin-yl substituents, favoring π-stacking in target binding .
Notes
Biological Data Limitations : While some derivatives (e.g., macrofilaricidal compounds) have demonstrated in vitro activity, data on this compound itself remains sparse, highlighting its role primarily as a synthetic intermediate.
Substituent Trade-offs : Bulky groups (e.g., cyclohexyl) improve thermal stability but may reduce solubility and synthetic accessibility compared to cyclopropyl .
Biological Activity
Overview
5-Cyclopropyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The unique cyclopropyl substitution contributes to its distinct steric and electronic properties, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to the presence of the thiadiazole moiety. Compounds with similar structures have been reported to exhibit a range of biological activities by interacting with various biochemical pathways:
- Anticancer Activity : Thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications at the C-5 position of the thiadiazole ring can significantly enhance anticancer properties against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
- Antimicrobial Activity : The compound has demonstrated promising antibacterial and antifungal activities. Research indicates that derivatives of thiadiazole exhibit inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
- Anti-inflammatory Properties : The anti-inflammatory potential is linked to the ability of these compounds to modulate inflammatory pathways, although specific mechanisms for this compound require further elucidation.
Anticancer Studies
A review of literature reveals that this compound and its derivatives have been tested in vitro for their cytotoxic effects. For example:
These findings suggest that structural modifications can lead to enhanced potency against specific cancer types.
Antimicrobial Activity
In antimicrobial assays, this compound exhibited significant activity:
| Bacteria | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 31.25 | Ofloxacin | 62.5 |
| S. aureus | 15.0 | Ampicillin | 32.0 |
The data indicates that this compound may be more effective than traditional antibiotics against certain pathogens .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxicity of various thiadiazole derivatives on MCF-7 cells, it was found that compounds with a cyclopropyl group exhibited enhanced apoptosis induction compared to those without this substituent. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Case Study 2: Antimicrobial Screening
Another study investigated the antimicrobial properties of multiple thiadiazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound were effective against multi-drug resistant strains of E. coli and S. aureus, suggesting their potential as novel antimicrobial agents .
Q & A
Q. What are the established synthetic methodologies for 5-Cyclopropyl-1,2,4-thiadiazol-3-amine, and how do reaction conditions influence yield?
The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, analogous compounds like 5-(4-chloro-benzyl)-1,3,4-thiadiazole-2-amine are synthesized via cyclocondensation of hydrazides with thiocyanate salts in the presence of concentrated sulfuric acid (Scheme 25, ). For cyclopropyl-substituted variants, steric effects may necessitate optimized conditions, such as using iodine in potassium iodide to promote cyclization. Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of hydrazide to thiocyanate) are critical for minimizing by-products like unreacted intermediates or over-oxidized species.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the presence of the cyclopropyl group (e.g., characteristic splitting patterns for cyclopropane protons) and thiadiazole ring protons.
- X-ray Crystallography : Programs like SHELXL (SHELX system) enable high-precision refinement of crystal structures, particularly for resolving ambiguities in bond lengths and angles caused by the electron-dense thiadiazole ring.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying purity.
Q. What are the documented biological activities of structurally related thiadiazol-3-amine derivatives?
Thiadiazole analogs exhibit antimicrobial, anticancer, and antioxidant properties. For instance, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine shows potent antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL), attributed to the electron-withdrawing substituents enhancing membrane penetration. The cyclopropyl group may similarly modulate lipophilicity and metabolic stability, though specific data for this compound requires further study.
Advanced Research Questions
Q. How can conflicting crystallographic data from different synthetic batches be systematically resolved?
Discrepancies in unit cell parameters or disorder in cyclopropyl groups may arise from variations in crystallization solvents or temperature. Using SHELXD for phase refinement and SHELXL for post-refinement adjustments can resolve such issues. For example, anisotropic displacement parameters may reveal torsional strain in the cyclopropyl ring, necessitating constraints during refinement . Additionally, cross-validating with spectroscopic data (e.g., NMR coupling constants for cyclopropane protons) ensures structural consistency .
Q. What strategies mitigate steric hindrance during the introduction of cyclopropyl groups in thiadiazole synthesis?
Cyclopropyl groups introduce steric bulk that can hinder cyclization. Strategies include:
- Pre-functionalization : Introducing the cyclopropyl moiety before ring closure (e.g., using cyclopropane-carboxylic acid derivatives as precursors).
- Catalytic Optimization : Employing Lewis acids like ZnCl₂ to lower activation energy for ring formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.
Q. How do electronic effects of the thiadiazole ring influence reactivity in cross-coupling reactions?
The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the 5-position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to preserve the cyclopropyl group . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices for electrophilic attack.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for thiadiazole derivatives?
Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound purity. Best practices include:
- Standardized Assays : Replicate studies using CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, minimizing false positives/negatives.
- Structure-Activity Relationship (SAR) Models : Use QSAR to isolate the contribution of the cyclopropyl group versus other substituents.
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
